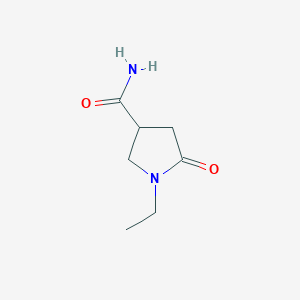

1-Ethyl-5-oxopyrrolidine-3-carboxamide

Description

Contextualization within the Pyrrolidine (B122466) Ring System in Bioactive Molecules

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous and versatile scaffold in the architecture of biologically active molecules. ontosight.aisemanticscholar.orgnih.gov Unlike its aromatic counterpart, pyrrole, the saturated nature of the pyrrolidine ring imparts significant conformational flexibility and a three-dimensional character to molecules. ontosight.aisemanticscholar.org This non-planar structure, a result of its sp³-hybridized carbon atoms, allows for a more thorough exploration of the pharmacophore space when designing drug candidates. ontosight.aisemanticscholar.orgnih.gov

One of the most critical features of the pyrrolidine ring in drug discovery is the potential for stereoisomerism. With up to four stereogenic centers, a vast number of distinct stereoisomers can be generated, each potentially having a unique biological profile due to differential binding interactions with enantioselective protein targets. ontosight.aisemanticscholar.org This structural diversity is a key reason why the pyrrolidine motif is embedded in a wide array of approved pharmaceutical agents, demonstrating its value in targeting various diseases. mdpi.com

The broad spectrum of pharmacological activities associated with pyrrolidine derivatives is well-documented. mdpi.com Molecules incorporating this ring system have been developed as antibacterial, anticancer, anti-inflammatory, antiviral, and anticonvulsant agents, among others. mdpi.commdpi.comnih.gov

Table 1: Examples of Approved Drugs Containing the Pyrrolidine Ring This table is generated based on available data and is for illustrative purposes.

| Drug Name | Therapeutic Class |

|---|---|

| Aniracetam | Nootropic (Anti-Alzheimer) |

| Captopril | Antihypertensive (ACE Inhibitor) |

| Clindamycin | Antibacterial |

| Clemastine | Antihistaminic |

| Procyclidine | Anticholinergic |

| Ethosuximide | Antiepileptic |

Significance of the 5-Oxopyrrolidine-3-carboxamide (B176796) Scaffold in Drug Discovery

Within the broader family of pyrrolidines, the 5-oxopyrrolidine-3-carboxamide core represents a "privileged scaffold." This substructure, which features a lactam (a cyclic amide) and a carboxamide group at the 3-position, serves as a versatile foundation for the synthesis of novel therapeutic agents. nih.govresearchgate.net Researchers have extensively modified this core at the N-1 and C-3 positions to generate large libraries of compounds for biological screening. mdpi.comnih.gov

The derivatization of the 5-oxopyrrolidine-3-carboxamide scaffold has led to the discovery of compounds with a wide range of potential therapeutic applications. ontosight.ainih.gov Key areas of investigation include oncology, infectious diseases, and neurology. For instance, various studies have demonstrated the potent anticancer and antimicrobial activities of derivatives of the related 5-oxopyrrolidine-3-carboxylic acid. semanticscholar.orgnih.govnih.gov Specifically, derivatives have shown efficacy against human lung adenocarcinoma (A549) cells and multidrug-resistant Gram-positive pathogens like Staphylococcus aureus. semanticscholar.orgmdpi.comnih.gov

Furthermore, the scaffold has been identified as a promising backbone for the development of inhibitors of the Naᵥ1.8 sodium channel, a target for the treatment of various pain disorders. nih.gov The ability to readily modify the scaffold allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets, making it a highly valuable tool in modern drug discovery. nih.gov

Table 2: Investigated Biological Activities of the 5-Oxopyrrolidine-3-carboxamide/Carboxylic Acid Scaffold This table summarizes findings from various research studies on derivatives of the core scaffold.

| Therapeutic Area | Specific Target/Activity | Representative Research Findings |

|---|---|---|

| Oncology | Anticancer | Derivatives show potent activity against A549 human lung adenocarcinoma cells. mdpi.comnih.gov |

| Infectious Disease | Antimicrobial | Activity demonstrated against multidrug-resistant S. aureus and pathogenic fungi. nih.govnih.gov |

| Neurology | Pain Management | Identified as a scaffold for Naᵥ1.8 inhibitors for treating pain disorders. nih.gov |

| Inflammation | Anti-inflammatory | Derivatives screened for inhibitory activity against matrix metalloproteinases (MMPs). researchgate.net |

Historical Trajectory and Current Research Landscape of 1-Ethyl-5-oxopyrrolidine-3-carboxamide

The historical synthesis of N-substituted 5-oxopyrrolidine cores, including the precursor to the title compound, generally follows a well-established chemical pathway. The most common method involves the reaction of a primary amine with itaconic acid, often by heating in a suitable solvent or under solvent-free conditions. mdpi.comresearchgate.net For this compound, this would involve an initial reaction between ethylamine (B1201723) and itaconic acid to form 1-ethyl-5-oxopyrrolidine-3-carboxylic acid. This carboxylic acid intermediate would then be converted to the final carboxamide through standard amidation procedures.

While the synthesis is straightforward, the current research landscape does not heavily feature this compound itself. Instead, contemporary medicinal chemistry efforts are intensely focused on synthesizing and evaluating analogues with more complex and functionally diverse substituents at the N-1 position. mdpi.comnih.gov The rationale is that larger, more complex groups, such as aryl and heteroaryl moieties, offer more points of interaction with biological targets and allow for greater modulation of properties like solubility, stability, and cell permeability. nih.gov

The research on these more complex derivatives informs the potential of the entire class of compounds. For example, studies on 1-(hydroxyphenyl)-5-oxopyrrolidine derivatives have yielded compounds with significant antimicrobial and anticancer properties, highlighting the critical role of the N-1 substituent in determining the pharmacological profile. mdpi.comnih.govnih.gov Similarly, attaching a diphenylamine (B1679370) moiety to the scaffold has produced potent anticancer agents. nih.gov Therefore, this compound is best understood as a foundational member of this pharmacologically important class of molecules, representing a simple alkyl-substituted variant within a scaffold where aromatic and other complex substitutions are currently driving therapeutic innovation.

Table 3: Physicochemical Properties of this compound This data is based on standard chemical information.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂N₂O₂ |

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | This compound |

Strategic Approaches to the 5-Oxopyrrolidine-3-carboxamide Core Synthesis

The fundamental approach to synthesizing the 5-oxopyrrolidine-3-carboxamide core involves the cyclization of linear precursors that already contain the necessary carbon and nitrogen framework.

The most common and direct route to the 5-oxopyrrolidine-3-carboxylic acid core, the precursor to the final carboxamide, is the reaction of itaconic acid with a primary amine. mdpi.comnih.gov This reaction proceeds via a Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization (amidation) to form the five-membered lactam ring. The reaction is typically carried out in a suitable solvent like water or an alcohol at reflux temperatures. mdpi.comnih.gov

For instance, the reaction of itaconic acid with o-aminophenol in refluxing water yields 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. mdpi.com A similar strategy is employed starting with N-(4-aminophenyl)acetamide and itaconic acid in water to produce 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid. nih.gov These examples highlight a general and effective pathway to the N-substituted 5-oxopyrrolidine-3-carboxylic acid scaffold.

| Precursor 1 | Precursor 2 | Product | Conditions | Yield (%) | Reference |

| Itaconic acid | o-aminophenol | 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Water, reflux, 12 h | 74.4 | mdpi.com |

| Itaconic acid | N-(4-aminophenyl)acetamide | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | Water, reflux, 12 h | 96 | nih.gov |

To synthesize the specific target compound, this compound, the general strategy described above is adapted by using ethylamine as the primary amine precursor. The reaction of itaconic acid with ethylamine would lead to the formation of 1-ethyl-5-oxopyrrolidine-3-carboxylic acid. This intermediate is the direct precursor for the final carboxamide. The ethyl group from ethylamine becomes the N-1 substituent on the pyrrolidone ring. N-Ethylpyrrolidone and its derivatives are recognized as valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals. atamankimya.comatamanchemicals.com

Once the 1-ethyl-5-oxopyrrolidine-3-carboxylic acid intermediate is obtained, the next step is the formation of the carboxamide group at the C-3 position. There are several standard methods to achieve this transformation:

Activation and Amination: The carboxylic acid can be activated using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole), followed by reaction with ammonia or an ammonia equivalent to form the primary carboxamide. nih.gov

Conversion to Acid Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 1-ethyl-5-oxopyrrolidine-3-carbonyl chloride is then reacted with ammonia to yield the desired carboxamide.

Esterification followed by Hydrazinolysis and Further Reaction: A common multi-step method involves first converting the carboxylic acid to its methyl or ethyl ester. This is typically achieved by refluxing the acid in the corresponding alcohol with a catalytic amount of a strong acid like sulfuric acid. mdpi.comnih.gov The resulting ester, methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate, is then treated with hydrazine hydrate (N₂H₄·H₂O) to form the corresponding acid hydrazide (1-ethyl-5-oxopyrrolidine-3-carbohydrazide). mdpi.comnih.gov While this hydrazide is often used for further derivatization, it can also be a precursor to the primary amide under specific reductive or oxidative conditions, although direct amination of the ester with ammonia is more common for forming a simple carboxamide.

The most direct route for creating the C-3 carboxamide from the carboxylic acid is through activation with a coupling agent and subsequent reaction with ammonia.

Advanced Synthetic Techniques for Stereochemical Control

The C-3 position of this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is a significant aspect of its synthesis. Asymmetric synthesis methods can be employed to produce enantiomerically pure or enriched products.

One key strategy is the use of organocatalytic enantioselective Michael addition reactions. researchgate.net For example, the Michael addition of nitroalkanes to 4-oxo-2-enoates can be catalyzed by chiral amines, such as derivatives of proline, to generate intermediates with high enantiomeric excess. These intermediates can then be further transformed into the desired chiral pyrrolidine-3-carboxylic acid derivatives. researchgate.net

Another approach involves starting with a chiral precursor. For instance, chiral amino acids like aspartic acid or glutamic acid can serve as starting materials. researchgate.net Through a series of chemical transformations, the inherent chirality of the starting material is transferred to the final pyrrolidine product.

Furthermore, stereoselective reduction of a double bond in a pyrroline precursor can establish the stereochemistry. Asymmetric hydrogenation using chiral metal catalysts, such as those based on Ruthenium with chiral phosphine ligands (e.g., MeOBIPHEP), is a powerful method for setting stereocenters during the formation of the pyrrolidine ring. google.com

Derivatization and Analog Synthesis from the this compound Scaffold

The this compound structure serves as a versatile scaffold for the synthesis of a wide array of derivatives, primarily through modifications at the carboxamide functional group.

A highly effective strategy for creating diverse analogs involves the use of the 1-ethyl-5-oxopyrrolidine-3-carbohydrazide intermediate. This hydrazide is readily synthesized from the corresponding carboxylic acid ester and hydrazine hydrate. mdpi.comnih.gov The terminal nitrogen of the hydrazide is a reactive nucleophile and can be condensed with various electrophiles to generate a library of compounds.

Hydrazone Formation: The acid hydrazide can be reacted with a wide range of aromatic and heterocyclic aldehydes in refluxing alcohol (e.g., propan-2-ol) to yield N'-substituted hydrazones. mdpi.comnih.gov The presence of an acid catalyst can facilitate this condensation.

Azole and Diazole Synthesis: The hydrazide is a key precursor for synthesizing five-membered heterocyclic rings attached to the C-3 position. For example, reaction with pentane-2,4-dione in the presence of an acid catalyst leads to the formation of a 3,5-dimethyl-1H-pyrazole ring. nih.gov Similarly, reaction with hexane-2,5-dione yields a 2,5-dimethyl-1H-pyrrole derivative. mdpi.comnih.gov

These reactions demonstrate the utility of the 5-oxopyrrolidine-3-carbohydrazide (B1650037) intermediate as a platform for generating structural diversity.

| Hydrazide Precursor | Reagent | Product Type | Conditions | Reference |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide | Aromatic Aldehydes | Hydrazones | propan-2-ol, reflux, 2 h | nih.gov |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide | pentane-2,4-dione | N-(pyrazol-1-yl)carboxamide | propan-2-ol, HCl, reflux, 18 h | nih.gov |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | hexane-2,5-dione | N-(pyrrol-1-yl)carboxamide | propan-2-ol, Acetic acid, reflux, 4 h | mdpi.com |

By applying these derivatization strategies to the 1-ethyl-5-oxopyrrolidine-3-carbohydrazide intermediate, a diverse range of analogs with modified side chains at the C-3 position can be synthesized for further investigation.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-ethyl-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-2-9-4-5(7(8)11)3-6(9)10/h5H,2-4H2,1H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJSDJTWVVOXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CC1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001009023 | |

| Record name | 1-Ethyl-5-oxopyrrolidine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001009023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89852-01-7 | |

| Record name | 1-Ethyl-5-oxopyrrolidine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001009023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Ethyl 5 Oxopyrrolidine 3 Carboxamide

Investigating the Pyrrolidine (B122466) Ring System

The pyrrolidine ring, a core component of the 1-Ethyl-5-oxopyrrolidine-3-carboxamide scaffold, offers multiple positions for substitution, allowing for the modulation of the molecule's stereochemistry and physicochemical properties. Research has demonstrated that the introduction of various functional groups at the C2, C3, and C4 positions of the pyrrolidinone ring can significantly influence the compound's biological and chemical characteristics. The versatility of this scaffold is a key area of interest in medicinal chemistry and drug development. nih.gov

Strategic modifications to the pyrrolidine ring are undertaken to explore structure-activity relationships (SAR). The non-planar structure and stereochemistry of the ring allow for diverse spatial orientations of substituents, which can alter binding affinity with biological targets. nih.gov Methodologies for these modifications range from stereoselective reduction to cyclization reactions of appropriately substituted precursors.

Introduction of Substituents at the C4 Position

The C4 position of the pyrrolidine ring has been a focal point for introducing halogen substituents. The synthesis of ethyl cis- and trans-4-chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate has been achieved through the cyclization of ethyl N-phenyl-N-(α,β-dichloropropionyl)-α-aminophenylacetate. researchgate.net This reaction regioselectively forms the five-membered pyrrolidine ring with a chlorine atom at the C4 position, yielding a mixture of two stereoisomers. researchgate.net

Furthermore, various 4-substituted analogues have been synthesized to investigate their potential as enzyme inhibitors. These include compounds with 4-fluoro, 4,4-difluoro, 4-methoxy, and 4-trifluoromethyl groups. researchgate.net Enantiomerically pure diastereomeric 4-fluoropyrrolidinyl derivatives have demonstrated notable potency in enzyme inhibition assays, suggesting that the introduction of fluorine at this position can be a critical modification. researchgate.net In contrast, 4-methoxy and 4-trifluoromethyl analogues exhibited lower inhibition potencies. researchgate.net

| Substituent at C4 | Core Structure Modification | Synthetic Approach | Key Finding | Reference |

|---|---|---|---|---|

| Chloro | 1,2-diphenyl-5-oxopyrrolidine-2-carboxylate | Cyclization of ethyl N-phenyl-N-(α,β-dichloropropionyl)-α-aminophenylacetate | Forms a mixture of cis and trans stereoisomers. | researchgate.net |

| Fluoro | 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin | Multi-step synthesis involving fluorinating agents. | Inhibited enzymes in the nanomolar range, showing high potency. | researchgate.net |

| 4,4-Difluoro | 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin | Multi-step synthesis involving fluorinating agents. | Demonstrated the most potent enzyme inhibition in the series. | researchgate.net |

| Methoxy | 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin | Multi-step synthesis. | Exhibited less inhibition potency, in the µM scale. | researchgate.net |

| Trifluoromethyl | 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin | Multi-step synthesis. | Showed reduced inhibition potency compared to fluoro-analogues. | researchgate.net |

Introduction of Substituents at the C2 and C4 Positions

The simultaneous introduction of substituents at multiple positions on the pyrrolidine ring has been explored to create highly functionalized analogues. A notable example is the synthesis of Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. nih.gov This compound, which features the specific 1-ethyl substitution, was synthesized via the stereoselective reduction of an enolic precursor, 4-hydroxy-2-furyl-pyrrolecarboxylate. nih.gov The process involved using sodium borohydride in dichloromethane with acetic acid, resulting in a racemic compound with three stereogenic centers. nih.gov The five-membered pyrrolidine ring in the resulting molecule adopts an envelope conformation. nih.gov

| Substituent at C2 | Substituent at C4 | Compound Name | Synthetic Approach | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| Furan-2-yl | Hydroxy | Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate | Stereoselective reduction of the enolic form of 4-hydroxy-2-furyl-pyrrolecarboxylate using sodium borohydride. | Contains three stereogenic centers; the pyrrolidine ring exhibits an envelope conformation. | nih.gov |

These examples highlight that the pyrrolidine ring of this compound and its analogues is a versatile scaffold that can be chemically modified at various positions to generate a library of compounds with distinct stereochemical and electronic properties.

Biological Activity Profiles and Mechanistic Investigations of 1 Ethyl 5 Oxopyrrolidine 3 Carboxamide and Its Derivatives

Assessment of Biological Efficacy in In Vitro Models

In vitro studies of 5-oxopyrrolidine-3-carboxamide (B176796) derivatives have revealed a range of biological activities, primarily centered on antimicrobial and anticancer effects. These studies utilize cellular and enzymatic assays to determine the specific biological responses and inhibitory capabilities of these compounds.

Cellular Assays for Specific Biological Responses

Cellular assays have been instrumental in identifying the potential therapeutic applications of 5-oxopyrrolidine-3-carboxamide derivatives. Research has predominantly focused on their efficacy against cancer cell lines and various microbial pathogens.

A study investigating novel 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated their structure-dependent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, Enterococcus faecalis, and Clostridioides difficile. nih.gov Certain derivatives, such as those incorporating 5-fluorobenzimidazole and hydrazone moieties, showed promising activity against vancomycin-intermediate S. aureus strains. nih.gov

Furthermore, derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid have been synthesized and evaluated for their in vitro anticancer and antimicrobial properties. nih.gov Compounds bearing azole, diazole, and hydrazone moieties were tested, with some exhibiting potent anticancer activity against A549 human lung adenocarcinoma cells. nih.gov One derivative, in particular, demonstrated selective and promising antimicrobial activity against multidrug-resistant Staphylococcus aureus. nih.gov

The following table summarizes the in vitro anticancer activity of selected 5-oxopyrrolidine derivatives on A549 human lung adenocarcinoma cells.

| Compound ID | Modification | Cell Viability (%) at 100 µM |

| Derivative 1 | Azole moiety | Data not specified |

| Derivative 2 | Diazole moiety | Data not specified |

| Derivative 3 | Hydrazone moiety | Significant reduction |

| Derivative 18 | Specific hydrazone | Most potent activity |

| Derivative 19 | Specific hydrazone | Most potent activity |

| Derivative 20 | Specific hydrazone | Most potent activity |

| Derivative 21 | Specific hydrazone | Most potent activity |

| Derivative 22 | Specific hydrazone | Most potent activity |

It is important to note that while these cellular assays indicate the potential of the 5-oxopyrrolidine-3-carboxamide scaffold, the specific biological responses of 1-Ethyl-5-oxopyrrolidine-3-carboxamide remain to be elucidated through direct testing.

Enzymatic Inhibition and Receptor Binding Studies

Research on a series of 5-phenyl-pyrrole-3-carboxamide derivatives, which share the carboxamide moiety, revealed their affinity for dopamine (B1211576) D2-like receptors. ktu.edu This suggests that pyrrolidine-based carboxamides could potentially interact with G-protein coupled receptors, although the specific receptor profile would be highly dependent on the substituents on the pyrrolidine (B122466) ring.

Another study focused on pyrrolidine carboxamides as a novel class of inhibitors for InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. vulcanchem.com This enzyme is a key component in the mycobacterial fatty acid elongation cycle, making it a validated antimicrobial target. The study highlighted that the inhibitory potency was sensitive to the substitution pattern on the aromatic ring of the carboxamide side chain. vulcanchem.com

The following table presents data on the inhibitory activity of selected pyrrolidine carboxamides against InhA.

| Compound ID | Substituent | InhA Inhibition at 15 µM (%) | IC50 (µM) |

| s14 | 3-isopropoxy | > 50 | Not specified |

| s15 | 3-isopropyl | > 50 | 5.55 |

| d11 | 3,5-dichloro | Not specified | 0.39 |

These findings suggest that derivatives of this compound could potentially be explored for their enzymatic inhibitory activities against various targets, depending on further structural modifications.

Characterization of Biological Effects in In Vivo Systems

Information regarding the in vivo effects of this compound is not available in the current body of scientific literature. The following sections are based on the general understanding of related compounds and represent areas for future investigation.

Evaluation in Preclinical Disease Models

To date, there are no published studies evaluating this compound in preclinical disease models. Based on the in vitro antimicrobial and anticancer activities of its derivatives, future in vivo studies could explore its efficacy in animal models of bacterial infections or various types of cancer.

Pharmacodynamic Aspects of this compound

The pharmacodynamics of this compound, which involves the study of its effects on the body, have not been characterized. Future research would need to investigate its mechanism of action, dose-response relationship, and the time course of its effects in vivo. Studies on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have shown favorable cytotoxic profiles in human small airway epithelial cells, suggesting that some derivatives may have a good therapeutic window. nih.gov

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for this compound has not been elucidated. Based on the activities of its derivatives, potential mechanisms could involve the inhibition of key microbial enzymes, such as InhA, or interference with signaling pathways in cancer cells. However, without direct experimental evidence, these remain speculative. Future research, including target identification and validation studies, would be necessary to determine the precise molecular pathways through which this compound and its derivatives exert their biological effects.

Identification of Biological Targets and Pathways

The diverse biological effects of this compound derivatives can be attributed to their interaction with specific molecular targets, thereby modulating various cellular pathways. Key areas of activity that have been identified include antagonism of the C-C chemokine receptor type 5 (CCR5), inhibition of protein kinases, and disruption of microtubule dynamics, alongside promising antimicrobial actions.

A significant breakthrough in understanding the therapeutic potential of this class of compounds was the identification of a derivative, N-(3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl)-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, as a potent CCR5 antagonist. mdpi.com CCR5 is a crucial co-receptor for the entry of the most common strains of HIV-1 into host cells. wikipedia.org These antagonists function as allosteric, non-competitive inhibitors by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. wikipedia.orgnih.gov This binding induces a conformational change in the receptor's extracellular loops, which prevents the viral envelope glycoprotein (B1211001) gp120 from interacting with CCR5, thereby blocking viral entry into immune cells. wikipedia.orgnih.gov

In the realm of oncology, derivatives of 5-oxopyrrolidine have been investigated for their anticancer properties. Molecular docking studies have suggested that certain hydrazone derivatives of 5-oxopyrrolidine may function as multi-kinase inhibitors. mdpi.comnih.gov Specifically, high binding affinities have been predicted for key protein kinases such as the non-receptor tyrosine kinase (SRC) and the serine/threonine-protein kinase (BRAF). mdpi.comnih.gov These kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival, and their inhibition is a well-established strategy in cancer therapy.

Furthermore, the anticancer mechanism of some related compounds has been likened to that of antimitotic drugs, such as vincristine (B1662923). nih.gov These compounds are thought to act as microtubule-destabilizing agents, interfering with the polymerization of tubulin. nih.gov This disruption of microtubule dynamics leads to the arrest of the cell cycle in the M phase (mitosis) and can ultimately trigger programmed cell death, or apoptosis. nih.gov

The antimicrobial activity of 5-oxopyrrolidine derivatives has also been a subject of considerable research. Certain compounds have demonstrated promising and selective activity against multidrug-resistant Gram-positive bacteria, most notably Staphylococcus aureus. nih.govktu.edu While the precise molecular targets for this antimicrobial action are not as clearly defined as their antiviral and anticancer counterparts, the efficacy of these compounds suggests a mechanism that overcomes common bacterial resistance pathways. nih.gov

| Biological Activity | Target/Pathway | Mechanism of Action |

| Anti-HIV | CCR5 Receptor | Allosteric, non-competitive antagonism, preventing viral entry. wikipedia.orgnih.gov |

| Anticancer | Protein Kinases (e.g., SRC, BRAF) | Inhibition of kinase activity, disrupting cell signaling pathways. mdpi.comnih.gov |

| Microtubules | Destabilization of microtubules, leading to mitotic arrest. nih.gov | |

| Antimicrobial | Undetermined bacterial targets | Inhibition of growth in multidrug-resistant bacteria. nih.govktu.edu |

Investigation of Downstream Signaling Cascades

The interaction of this compound derivatives with their biological targets initiates a cascade of downstream signaling events, or in some cases, the notable absence thereof, which ultimately dictates the cellular response.

In the context of their anti-HIV activity, the downstream consequence of CCR5 antagonism is primarily a blockade of viral entry, rather than the initiation of an intracellular signaling cascade. Unlike the natural chemokine ligands for CCR5, which induce G-protein-coupled receptor (GPCR) signaling and receptor internalization, the antagonist-bound CCR5 does not signal and remains on the cell surface. nih.gov This effectively silences the receptor from participating in the viral fusion process without triggering downstream pathways that are typically associated with chemokine receptor activation, such as leukocyte trafficking and chemotaxis. nih.govnih.gov

The anticancer activity of 5-oxopyrrolidine derivatives that function as kinase inhibitors would lead to the modulation of well-established signaling cascades. For instance, inhibition of the BRAF kinase would disrupt the Ras/Raf/MEK/ERK (MAPK) pathway, a critical signaling route that is often hyperactivated in various cancers, leading to uncontrolled cell proliferation. nih.gov Similarly, targeting SRC, a non-receptor tyrosine kinase, would interfere with a multitude of signaling pathways involved in cell adhesion, growth, and motility.

For derivatives that act as antimitotic agents, the disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC). nih.gov This checkpoint activation leads to a prolonged mitotic arrest, preventing the cell from progressing from metaphase to anaphase. nih.gov If the cell is unable to satisfy the checkpoint and properly align its chromosomes, it will typically undergo apoptosis. nih.gov This programmed cell death is often mediated through the intrinsic apoptosis pathway, which can involve the activation of pro-apoptotic proteins like Bax and the subsequent release of cytochrome c from the mitochondria. aacrjournals.org Studies with vincristine, a drug with a similar proposed mechanism, have shown that it can induce PARP cleavage, a hallmark of apoptosis, following mitotic arrest. nih.gov Furthermore, vincristine has been shown to induce significant changes in the lysosomal compartment, including increased volume and leakage, which can contribute to cell death. aacrjournals.org

The downstream signaling effects of the antimicrobial derivatives are less well understood. However, their ability to inhibit the growth of multidrug-resistant Staphylococcus aureus suggests that they may bypass or interfere with the established resistance mechanisms of these bacteria. nih.govresearchgate.net Further research is necessary to elucidate the specific intracellular pathways that are disrupted by these compounds, leading to their bactericidal or bacteriostatic effects.

| Derivative Class | Downstream Signaling Consequence |

| CCR5 Antagonists | Blockade of HIV-1 entry without initiating intracellular signaling; receptor remains on the cell surface. nih.gov |

| Kinase Inhibitors | Disruption of proliferation and survival pathways (e.g., MAPK pathway). nih.gov |

| Antimitotic Agents | Activation of the Spindle Assembly Checkpoint (SAC), leading to prolonged mitotic arrest and subsequent apoptosis via the intrinsic pathway. nih.govaacrjournals.org |

Structure Activity Relationship Sar Studies of 1 Ethyl 5 Oxopyrrolidine 3 Carboxamide Analogues

Influence of Substituents at the N-1 Position on Biological Potency

The substituent at the N-1 position of the pyrrolidine (B122466) ring plays a pivotal role in modulating the biological activity of 5-oxopyrrolidine-3-carboxamide (B176796) derivatives. While the parent compound in this analysis is N-1 ethyl substituted, studies on analogues with larger and more complex groups at this position, particularly aryl and arylsulfonyl moieties, provide significant SAR insights.

Research on a series of sulphonamide pyrolidine carboxamide derivatives revealed that the nature of the aromatic ring attached to the sulfonyl group at N-1 significantly influences antiplasmodial activity. For instance, analogues featuring a para-nitrophenylsulphonamide group generally exhibit higher potency compared to those with a toluenesulphonamide moiety. This suggests that electron-withdrawing groups at the N-1 aryl position can enhance biological activity.

Furthermore, studies on 1-aryl-5-oxopyrrolidine derivatives have shown that modifications on the N-1 phenyl ring are critical for anticancer activity. The presence of a free amino group on the phenyl ring, obtained via deacetylation of an acetamide (B32628) precursor, was found to be important for conferring cytotoxic activity in cancerous cells while maintaining low cytotoxicity in non-cancerous cells. nih.gov This highlights the importance of hydrogen-bonding capabilities and the electronic nature of the N-1 substituent in defining the therapeutic index.

Table 1: Influence of N-1 Aryl Substituents on Biological Activity of Pyrrolidine Analogues Note: This table is illustrative, based on findings from related pyrrolidine structures to infer potential SAR trends for the target compound.

| N-1 Substituent | Observed Biological Activity Trend | Potential Rationale |

|---|---|---|

| Ethyl | Baseline Activity | Small, lipophilic group, provides a basic scaffold. |

| p-Acetamidophenyl | Moderate Activity | Bulky group, may influence receptor binding; precursor for more active amine. |

| p-Aminophenyl | Enhanced Activity & Selectivity | Free amino group can act as a hydrogen bond donor, improving target interaction. nih.gov |

| p-Toluenesulphonyl | Moderate Antimalarial Activity | Provides a rigid scaffold with specific electronic properties. |

| p-Nitrophenylsulphonyl | Potent Antimalarial Activity | Strong electron-withdrawing group enhances binding affinity or cellular uptake. |

Role of the Carboxamide Group Substitutions on Activity and Selectivity

The carboxamide moiety at the C-3 position is a critical pharmacophore that is frequently modified to tune the biological activity and selectivity of 5-oxopyrrolidine derivatives. A common strategy involves the conversion of the corresponding carboxylic acid or its ester into a carbohydrazide, which then serves as a versatile intermediate for synthesizing a wide array of N'-substituted hydrazones. nih.govktu.lt

Studies have consistently shown that the conversion of a 5-oxopyrrolidine-3-carbohydrazide (B1650037) into its hydrazone derivatives can dramatically enhance anticancer and antimicrobial activities. nih.govnih.gov The nature of the substituent on the benzylidene moiety of the hydrazone plays a significant role. For example, hydrazones bearing a 5-nitrothiophene group have demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.gov In the context of anticancer activity, bis-hydrazones containing 2-thienyl or 5-nitrothienyl moieties showed the highest potency among a series of tested compounds. nih.gov

Furthermore, the substitution pattern on an aromatic ring attached to the hydrazone can fine-tune cytotoxicity. Derivatives with 2-hydroxybenzylidene and 2-hydroxynaphthalenylmethylene groups have been identified as highly cytotoxic agents in various cancer cell lines. nih.gov This indicates that substituents capable of forming hydrogen bonds near the azomethine (-N=CH-) group are favorable for activity.

Table 2: Effect of C-3 Carboxamide/Carbohydrazide Modifications on Anticancer Activity Note: This table is based on data from 1-aryl-5-oxopyrrolidine-3-carbohydrazide derivatives to illustrate SAR principles.

| C-3 Moiety | Substituent (Ar) on Hydrazone | Relative Anticancer Activity |

|---|---|---|

| Carboxylic Acid | - | Weak |

| Carbohydrazide | - | Weak |

| Hydrazone | Phenyl | Moderate |

| Hydrazone | 4-Chlorophenyl | Potent |

| Hydrazone | 4-Bromophenyl | Potent |

| Hydrazone | 2-Thienyl (bis-hydrazone) | Very Potent nih.gov |

| Hydrazone | 5-Nitro-2-thienyl (bis-hydrazone) | Very Potent nih.gov |

Stereoisomeric Effects on Biological Activity

Chirality is a fundamental aspect of drug design, as stereoisomers of a molecule can exhibit significantly different pharmacological and toxicological profiles. The pyrrolidine ring contains multiple stereogenic centers, and the spatial orientation of its substituents can profoundly influence how a compound interacts with its biological target. nih.gov

Generally, the biological activity of chiral compounds is dependent on their stereochemistry because drug targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. nih.gov This stereoselectivity can affect target binding, drug metabolism, and cellular uptake. For many classes of compounds, stereochemistry is a primary driver of both potency and pharmacokinetics. nih.gov

In a study of the natural product acivicin (B1666538) and its analogues, which feature a five-membered heterocyclic ring, it was found that only the isomers with the natural (5S, αS) stereochemistry displayed significant antiplasmodial activity. nih.gov The other stereoisomers were significantly less potent or inactive. This pronounced difference in activity suggests that biological processes, such as membrane transport via amino acid transporters or the specific binding interaction with the target enzyme, are highly stereoselective. nih.gov While this example is not from the exact 5-oxopyrrolidine-3-carboxamide class, it underscores the critical principle that the specific stereoconfiguration of pyrrolidine-based analogues is a key determinant of their biological function. Therefore, the synthesis and evaluation of enantiomerically pure compounds are essential steps in the drug discovery process for this class of molecules.

Computational Approaches in SAR Analysis and Optimization

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a ligand and its target protein at the molecular level. These methods provide crucial insights into the binding modes and affinities of novel compounds, thereby guiding SAR studies and the rational design of more potent analogues.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often represented as a docking score. For 5-oxopyrrolidine derivatives, docking studies have been used to identify potential biological targets and explain observed activities. For example, docking of highly active 5-oxopyrrolidine-hydrazones into the active sites of key protein kinases suggested that these compounds may act as multikinase inhibitors. nih.gov In other research, docking was employed to assess the binding affinities of new sulphonamide pyrolidine carboxamide derivatives for P. falciparum N-myristoyltransferase, a validated antimalarial drug target.

Following docking, MD simulations can be performed to analyze the stability of the ligand-receptor complex over time in a simulated physiological environment. MD simulations provide a dynamic view of the interactions, revealing conformational changes in both the ligand and the protein upon binding. This technique helps to validate the binding poses predicted by docking and provides a more accurate estimation of binding free energies, accounting for protein flexibility and the effects of solvent.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds and guide the design of analogues with improved properties.

For classes of compounds related to 1-ethyl-5-oxopyrrolidine-3-carboxamide, several QSAR studies have been successfully conducted. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. These methods generate contour maps that visualize the regions around the aligned molecules where certain properties (e.g., steric bulk, electrostatic charge, hydrophobicity) are favorable or unfavorable for activity.

For example, a 3D-QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives, which incorporate a substituted chiral pyrrolidine group, established robust CoMFA and CoMSIA models with good predictive capabilities. nih.gov Similarly, a CoMFA model developed for a series of pyrrolidine carboxamide analogues as inhibitors of enoyl acyl carrier protein reductase yielded a reliable predictive model. These QSAR studies have proven effective in identifying the structural requirements for potent inhibition and have been used to guide the design of novel inhibitors.

Research on this compound Not Yet Available in Preclinical Development

Following a comprehensive review of available scientific literature, there is currently no specific preclinical research data on the therapeutic potential of the chemical compound this compound. Investigations into its antimicrobial and anticancer applications, as outlined in the requested article structure, have not been published in the accessible scientific domain.

While the broader class of 5-oxopyrrolidine derivatives has been the subject of various studies exploring their biological activities, research specifically focused on the 1-ethyl substituted version of 5-oxopyrrolidine-3-carboxamide is not evident. The scientific community has explored numerous analogues with different chemical groups at the '1' position of the pyrrolidine ring, leading to a range of findings in antimicrobial and anticancer research. However, these findings are specific to the studied derivatives and cannot be extrapolated to this compound.

Consequently, without specific studies on its antibacterial spectrum, antifungal efficacy, or its effects on cancer cell lines, cell migration, and tumor models, it is not possible to provide an accurate and scientifically supported article on the therapeutic potential and preclinical development of this compound. Further research would be required to elucidate any potential biological activities of this specific compound.

Lack of Publicly Available Research on this compound Hinders Comprehensive Analysis

Following a thorough review of scientific literature and publicly accessible data, it has been determined that there is a significant lack of specific research pertaining to the chemical compound this compound. Consequently, a detailed analysis of its therapeutic potential and preclinical development, as outlined in the requested article structure, cannot be adequately fulfilled at this time.

Extensive searches for data on the anti-inflammatory, neurological, or cardiovascular research applications of this compound did not yield specific results. The scientific community has not published notable studies on its modulation of inflammatory pathways or its potential inhibition of matrix metalloproteinases (MMPs) and other inflammatory targets. Similarly, its exploration in other therapeutic modalities remains undocumented in the available literature.

While research exists for structurally related compounds such as other pyrrolidine derivatives and various carboxamides, this information is not directly applicable to this compound. Adhering to strict scientific accuracy and the specific scope of the inquiry prevents the extrapolation of findings from different molecules to the subject compound.

Therefore, the sections and subsections of the proposed article, including:

Therapeutic Potential and Preclinical Development of 1 Ethyl 5 Oxopyrrolidine 3 Carboxamide Research

Exploration in Other Therapeutic Modalities (e.g., neurological, cardiovascular)

cannot be populated with the required detailed and scientifically accurate content. The creation of data tables and in-depth research findings is also not feasible due to the absence of primary data.

Until research focusing specifically on 1-Ethyl-5-oxopyrrolidine-3-carboxamide is conducted and published, a comprehensive and authoritative article on its therapeutic potential and preclinical development cannot be responsibly generated.

Advanced Research Methodologies and Future Perspectives for 1 Ethyl 5 Oxopyrrolidine 3 Carboxamide

High-Throughput Screening and Lead Optimization Strategies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries to identify compounds that interact with a specific biological target. For a compound like 1-Ethyl-5-oxopyrrolidine-3-carboxamide, HTS could be employed to screen for its activity against a wide array of targets, such as enzymes or receptors, to uncover potential therapeutic applications.

Once an initial "hit" is identified through HTS, the process of lead optimization begins. This involves the systematic chemical modification of the lead compound to enhance its desired properties while minimizing undesirable ones. For this compound, this would involve creating a library of analogues by modifying its core structure. The goal is to improve potency, selectivity, and pharmacokinetic properties.

Table 1: Illustrative Lead Optimization Strategy for a Pyrrolidine-Based Compound This table presents a hypothetical example of a lead optimization process for a generic pyrrolidine-based compound to illustrate the key parameters that would be assessed.

| Compound ID | Modification | Target Affinity (IC50, nM) | Selectivity (Fold vs. Off-Target) | Metabolic Stability (t½, min) |

|---|---|---|---|---|

| Lead-001 | Parent Compound | 500 | 10 | 15 |

| Analog-1A | Ethyl to Propyl | 250 | 20 | 30 |

| Analog-1B | Carboxamide to Ester | >1000 | - | 5 |

Multi-Omics Integration for Comprehensive Biological Understanding

To gain a deep and holistic understanding of the biological effects of this compound, a multi-omics approach would be invaluable. This involves the integrated analysis of data from various "omics" fields, including genomics, proteomics, and metabolomics. Such an approach can reveal the compound's mechanism of action, identify biomarkers of its activity, and uncover potential off-target effects.

Genomics would help identify any genetic factors that may influence an individual's response to the compound.

Proteomics would analyze changes in protein expression and post-translational modifications within cells upon treatment with the compound, helping to pinpoint the cellular pathways it affects.

Metabolomics would study the changes in metabolic profiles, providing insights into the compound's impact on cellular metabolism and identifying its metabolic fate.

By integrating these datasets, researchers can construct a comprehensive picture of the compound's biological activity, significantly guiding its preclinical and clinical development.

Structural Biology Techniques for Target Interaction Studies (e.g., X-ray Crystallography, NMR)

Understanding how a drug candidate physically interacts with its biological target at the atomic level is crucial for rational drug design and optimization. For this compound, structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy would be pivotal.

X-ray Crystallography could be used to determine the three-dimensional structure of this compound bound to its target protein. This would provide a static, high-resolution snapshot of the binding mode, revealing key interactions such as hydrogen bonds and hydrophobic contacts.

NMR Spectroscopy offers a complementary approach, providing information about the compound's structure and dynamics in solution. It can also be used to study the interactions between the compound and its target in a more physiological environment and can identify the specific atoms involved in the binding interface.

Table 2: Comparison of Structural Biology Techniques

| Technique | Principle | Information Provided | Sample Requirements |

|---|---|---|---|

| X-ray Crystallography | X-ray diffraction from a crystal | High-resolution 3D structure of the compound-target complex | Crystalline solid |

Considerations for Drug Delivery Systems in Research

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body in sufficient concentrations. Research into drug delivery systems for this compound would aim to optimize its pharmacokinetic profile.

Depending on the compound's physicochemical properties and its intended therapeutic application, various drug delivery strategies could be explored. These might include encapsulation in nanoparticles to improve solubility and stability, or the development of prodrugs that are converted into the active compound at the target site. Such research is essential to ensure that the compound can be effectively administered and distributed in a biological system.

Emerging Research Frontiers and Challenges in Pyrrolidine-Based Therapeutics

The pyrrolidine (B122466) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs. chem960.comvulcanchem.com Emerging research in this area continues to expand the therapeutic potential of this versatile heterocyclic ring.

One of the key frontiers is the development of highly selective and potent pyrrolidine-based inhibitors for challenging drug targets, such as protein-protein interactions and specific enzyme isoforms. Furthermore, the synthesis of novel pyrrolidine derivatives with unique stereochemistry is an active area of research, as the three-dimensional arrangement of atoms can have a profound impact on biological activity.

However, challenges remain. The development of resistance to existing drugs is a constant threat, necessitating the discovery of new therapeutics with novel mechanisms of action. For pyrrolidine-based compounds, ensuring target selectivity to minimize off-target effects and potential toxicity is a critical hurdle. Overcoming these challenges will require a multidisciplinary approach, integrating advanced synthetic chemistry, computational modeling, and innovative biological screening platforms. The continued exploration of compounds like this compound within this evolving landscape is essential for the future of pyrrolidine-based therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-Ethyl-5-oxopyrrolidine-3-carboxamide?

- Synthesis typically involves multi-step organic reactions with critical parameters:

- Temperature : 60–100°C for cyclization and amidation steps.

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve yields in amidation .

- Purity optimization requires recrystallization or column chromatography, monitored via TLC .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., ethyl group at N1, carbonyl positions) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₈H₁₄N₂O₂, 170.21 g/mol) .

- Infrared (IR) Spectroscopy : Validates carbonyl (C=O) and amide (N-H) functional groups .

Q. How can reaction yields be improved during scale-up?

- Incremental parameter optimization : Adjust stoichiometry, solvent volume, and reaction time to mitigate side reactions (e.g., hydrolysis of the ethyl ester precursor) .

- Continuous-flow systems : Reduce thermal degradation risks in exothermic steps .

Advanced Research Questions

Q. What computational methods aid in designing regioselective derivatization of the pyrrolidone ring?

- Density Functional Theory (DFT) : Predicts reactivity at C3 (carboxamide) vs. C5 (keto group) for functionalization .

- Molecular docking : Evaluates steric effects of the ethyl group on derivatization sites .

- Example: Substitution at C3 with electrophiles (e.g., acyl chlorides) requires controlled pH to avoid ring-opening .

Q. How do contradictory biological activity data arise across studies, and how can they be resolved?

- Potential sources of discrepancy :

- Purity variations : Residual solvents (e.g., DMF) may inhibit enzyme activity; HPLC purity >95% is recommended .

- Assay conditions : pH-dependent solubility affects bioavailability; use standardized buffers (e.g., PBS at pH 7.4) .

- Mitigation strategies :

- Cross-validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving the carboxamide group?

- Protection-deprotection : Temporarily mask the amide with Boc or Fmoc groups to direct coupling to the pyrrolidone ring .

- Catalytic systems : Palladium/copper catalysts enable Suzuki-Miyaura coupling at C3 with aryl boronic acids .

Q. How can in silico models predict metabolic stability for drug development?

- Quantitative Structure-Activity Relationship (QSAR) : Correlates logP (calculated ~0.8) with cytochrome P450 interactions .

- Molecular dynamics simulations : Assess hydrogen-bonding interactions between the carboxamide and target proteins .

Methodological Notes

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts .

- Stability testing : Store at -20°C in anhydrous DMSO to prevent hygroscopic degradation .

- Toxicity screening : Follow EPA DSSTox guidelines for ecotoxicological profiling (DTXSID reference pending) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.